Home > Products > Screening Compounds P144630 > N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide -

N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

Catalog Number: EVT-4290871
CAS Number:
Molecular Formula: C29H29ClN6O4S
Molecular Weight: 593.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib Mesylate)

  • Compound Description: Imatinib mesylate is an antileukemic cytostatic drug used in the treatment of cancer, particularly chronic myelogenous leukemia. [] It acts as a tyrosine kinase inhibitor, specifically targeting the Bcr-Abl tyrosine kinase. [, , ] Imatinib mesylate is known to exist in several different crystalline modifications, each with its own unique properties. [, ]
  • Relevance: While not structurally identical, imatinib mesylate shares a key structural motif with N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-nitro-4-(1-pyrrolidinyl)benzamide. Both compounds contain a benzamide core structure connected to a piperazine ring. Furthermore, both compounds target specific protein kinases, showcasing their relevance in the field of drug development for various diseases, including cancer. [, , ]

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

  • Compound Description: SB-772077-B is a potent and selective Rho kinase (ROCK) inhibitor. [] It demonstrates anti-inflammatory and vasodilatory activities, effectively reducing blood pressure in hypertensive animal models. []
  • Relevance: SB-772077-B highlights the importance of targeting specific kinases for therapeutic purposes. Although its structure differs significantly from N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, the shared focus on kinase inhibition underscores a common approach in drug development for various disease states. []

Venetoclax

  • Compound Description: Venetoclax is a potent Bcl-2 inhibitor used for treating several blood cancers. [] Its oxidative degradation can lead to the formation of two potential impurities: venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA). []
  • Relevance: Similar to N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, venetoclax targets a specific protein involved in cellular processes. [] This highlights the importance of understanding the structure and potential modifications of drug molecules and their influence on biological activity and therapeutic efficacy.

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

  • Compound Description: AN-024 is a compound synthesized starting from 4-methyl-2-nitro-aniline. [] The process involves several intermediates, including (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]-benzamide. []
  • Relevance: AN-024 shares a structural similarity with N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-nitro-4-(1-pyrrolidinyl)benzamide with both compounds containing a benzamide core and a pyrimidine ring. The presence of a nitro group in both structures further emphasizes their relatedness. [] These structural similarities might suggest potential shared or overlapping biological activity or targets.

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}-1-piperazinyl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

  • Compound Description: This compound is a potent and selective inhibitor of anti-apoptotic proteins of the Bcl-2 family. [, , , ] It exhibits therapeutic efficacy in treating various cancers and autoimmune diseases. [, , , ] Notably, this compound exists in various crystalline forms, including anhydrate, hydrate, solvate, hydrochloride salt, and sulfate salt, each with distinct physicochemical properties. []
  • Relevance: This compound shares a high degree of structural similarity with N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-nitro-4-(1-pyrrolidinyl)benzamide. Both compounds feature a benzamide core, a piperazine ring, a nitro group substituted on the benzamide ring, and a substituted phenyl group. [, , , ] This close structural resemblance suggests a potential for similar biological activity and targeting of related pathways.

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-yl]methyl}piperazine-1-yl)-N-[(4-{[(trans-4-hydroxy-4-methylcyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzamide

  • Compound Description: This compound is another selective inhibitor of anti-apoptotic Bcl-2 proteins, exhibiting therapeutic potential in treating autoimmune diseases such as systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. [, ] It demonstrates high selectivity for Bcl-2 inhibition over other Bcl-2 family proteins, leading to potentially lower required doses compared to less selective inhibitors. []
  • Relevance: This compound is closely related to N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-nitro-4-(1-pyrrolidinyl)benzamide and the previous compound mentioned. It shares the same benzamide core, piperazine ring, nitro group substitution on the benzamide, and a substituted phenyl group. [, ] The only key difference lies in the specific substituents on the phenyl group and the presence of a tetrahydro-2H-pyran-4-ylmethyl group in one compound versus a trans-4-hydroxy-4-methylcyclohexyl group in the other. Despite this difference, the overall structural similarity suggests a shared mechanism of action and potential therapeutic applications.

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid (Enoxacin)

  • Compound Description: Enoxacin is a broad-spectrum antibacterial agent belonging to the class of quinolone antibiotics. [, ] It displays potent in vitro and in vivo activity against various bacterial infections and exhibits low toxicity. [, ]
  • Relevance: While structurally distinct from N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, Enoxacin exemplifies the importance of structure-activity relationships in drug design. [, ] Variations in substituents at different positions on the molecule can significantly impact its pharmacological activity and therapeutic efficacy, highlighting the need for meticulous structural modifications when developing new drugs.

Properties

Product Name

N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

IUPAC Name

N-[[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

Molecular Formula

C29H29ClN6O4S

Molecular Weight

593.1 g/mol

InChI

InChI=1S/C29H29ClN6O4S/c30-22-6-3-20(4-7-22)28(38)35-17-15-33(16-18-35)24-10-8-23(9-11-24)31-29(41)32-27(37)21-5-12-25(26(19-21)36(39)40)34-13-1-2-14-34/h3-12,19H,1-2,13-18H2,(H2,31,32,37,41)

InChI Key

KMKYBHIYONLYQD-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.